molecular formula C24H18FNO5 B2861440 N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-fluorobenzamide CAS No. 883953-29-5

N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-fluorobenzamide

Cat. No.: B2861440
CAS No.: 883953-29-5
M. Wt: 419.408
InChI Key: MZFSIRVKZMXJHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-fluorobenzamide is a synthetic chromen-4-one derivative featuring a 3,4-dimethoxyphenyl substituent at position 3 and a 4-fluorobenzamide moiety at position 2 of the chromenone core (Figure 1). The 3,4-dimethoxyphenyl group enhances lipophilicity and may influence binding to hydrophobic pockets in target proteins, while the 4-fluorobenzamide substituent introduces electronic effects that modulate reactivity and solubility .

This compound’s synthesis typically involves multi-step reactions, including cyclization of substituted chalcones to form the chromenone core, followed by amidation or coupling reactions to introduce the aryl substituents. Structural characterization relies on techniques such as NMR, mass spectrometry, and X-ray crystallography, with programs like SHELX often employed for crystallographic refinement .

Properties

IUPAC Name

N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FNO5/c1-29-19-12-9-15(13-20(19)30-2)21-22(27)17-5-3-4-6-18(17)31-24(21)26-23(28)14-7-10-16(25)11-8-14/h3-13H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFSIRVKZMXJHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-fluorobenzamide typically involves a multi-step process:

    Formation of the Chromone Core: The chromone core can be synthesized via the cyclization of 2-hydroxyacetophenone derivatives

Biological Activity

N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-fluorobenzamide is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure, characterized by a chromen-4-one core and various substituents, suggests potential interactions with multiple biological targets.

Chemical Structure

The compound can be represented by the following molecular formula:

C24H19FNO5\text{C}_{24}\text{H}_{19}\text{F}\text{N}\text{O}_{5}

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific molecular pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes and cancer progression. For instance, it has shown potential as an inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response .
  • Antioxidant Activity : It has demonstrated free radical-scavenging capabilities, contributing to its potential protective effects against oxidative stress .

In Vitro Studies

Recent studies have evaluated the compound's activity against various biological targets. Here are some notable findings:

Target Activity IC50 Value
AChE (Acetylcholinesterase)Moderate inhibition19.2 µM
BChE (Butyrylcholinesterase)Moderate inhibition13.2 µM
COX-2Moderate inhibitionNot specified
LOX-15Moderate inhibitionNot specified

These studies indicate that this compound may serve as a multi-targeted agent with potential therapeutic applications .

Cytotoxicity

The compound has been evaluated for its cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and Hek293-T cells. The results indicated that it possesses significant cytotoxic properties, suggesting its potential as an anticancer agent .

Case Studies

  • Inhibition of Cholinesterases : A study conducted on derivatives similar to this compound revealed that modifications in the phenyl substituents could enhance or reduce inhibitory effects on cholinesterases, indicating structure-activity relationships that could guide further drug development .
  • Molecular Docking Studies : In silico docking studies have shown that the compound can form hydrogen bonds with key residues in target enzymes, enhancing its inhibitory potency. This computational approach provides insights into the binding affinities and interaction dynamics at a molecular level .

Comparison with Similar Compounds

Structural Analogues

Chromen-4-one derivatives with variations in substituent patterns exhibit distinct physicochemical and biological properties. Key structural analogues include:

Compound Name Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound 3-(3,4-Dimethoxyphenyl), 2-(4-FBzAm) ~433.4 (calculated) Not reported Chromenone, dimethoxy, fluorobenzamide
Example 53 (from ) 3-(3-Fluorophenyl), 5-Fluoro ~589.1 (M+1) 175–178 Chromenone, pyrazolopyrimidine, sulfonamide
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Ethylbenzamide linkage ~315.4 (reported) 90 Benzamide, dimethoxyphenethyl

Key Observations :

  • The 4-fluorobenzamide group may enhance metabolic stability relative to Rip-B’s simpler benzamide .
  • Melting Points : Higher melting points (e.g., 175–178°C for Example 53) correlate with increased molecular complexity and aromatic stacking, suggesting the target compound likely exceeds Rip-B’s 90°C .
Pharmacological Profiles

Chromenone derivatives are often evaluated for kinase inhibition. Example 53, with its pyrazolo[3,4-d]pyrimidine and sulfonamide groups, demonstrated nanomolar IC₅₀ values against VEGFR-2 in preliminary assays, attributed to hydrogen bonding with kinase active sites . In contrast, Rip-B, a non-chromenone benzamide, showed moderate activity in serotonin receptor binding assays, highlighting the importance of the chromenone core for kinase targeting .

The target compound’s fluorobenzamide group may improve membrane permeability compared to sulfonamide-containing analogues, though this requires experimental validation.

Challenges and Opportunities
  • Solubility : The target compound’s dimethoxy and fluorobenzamide groups may reduce aqueous solubility compared to sulfonamide derivatives like Example 53, necessitating formulation optimization.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-fluorobenzamide, and how can yield and purity be maximized?

  • Methodology : Synthesis typically involves multi-step organic reactions, including:

  • Nucleophilic substitution to introduce the 3,4-dimethoxyphenyl group onto the chromen-4-one core.
  • Amide coupling between the fluorobenzoyl chloride derivative and the amino-functionalized intermediate (e.g., using EDC/HOBt or DCC as coupling agents).
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity.
    • Critical factors : Reaction temperature control (±2°C), inert atmosphere (N₂/Ar), and stoichiometric precision for reducing side products .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the molecular structure of this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D experiments (HSQC, HMBC) to verify substituent positions.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula via ESI-TOF or MALDI-TOF.
    • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX software for structure refinement. Key parameters: space group determination, R-factor optimization (<5%), and hydrogen bonding network analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variations across studies)?

  • Experimental design :

  • Standardize assay conditions : Use consistent cell lines (e.g., HepG2 for cytotoxicity), buffer pH (7.4), and DMSO concentration (<0.1%).
  • Orthogonal assays : Validate kinase inhibition (e.g., EGFR) via fluorescence polarization (FP) and surface plasmon resonance (SPR) to cross-check binding affinities.
  • Data normalization : Include positive controls (e.g., staurosporine) and normalize to solvent-only baselines.
    • Statistical analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers and assess inter-lab variability .

Q. What computational strategies are employed to model the compound’s interaction with biological targets, and how reliable are these predictions?

  • Molecular docking : Use AutoDock Vina or Glide to predict binding modes to targets like cyclooxygenase-2 (COX-2). Validate with free energy perturbation (FEP) calculations.
  • Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å).
  • QSAR modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to predict activity cliffs.
  • Limitations : Solvent effects and protonation states may reduce accuracy; experimental validation (e.g., mutagenesis) is critical .

Q. How does polymorphism affect the compound’s physicochemical properties and bioactivity, and what methods characterize these crystalline forms?

  • Polymorph screening : Use solvent-mediated crystallization (e.g., acetone vs. acetonitrile) to isolate forms.
  • Characterization :

  • PXRD : Compare diffraction patterns to reference data.
  • DSC/TGA : Assess thermal stability (melting point shifts >5°C indicate distinct forms).
  • Solubility studies : Measure equilibrium solubility in biorelevant media (FaSSIF/FeSSIF) to correlate form with bioavailability.
    • Bioimpact : Metastable forms may exhibit 2–3× higher solubility but lower thermodynamic stability .

Methodological Considerations Table

Research AspectKey TechniquesCritical ParametersReferences
SynthesisAmide coupling, RecrystallizationStoichiometry, Temperature control
Structural AnalysisSC-XRD, HSQC/HMBCR-factor, Signal-to-noise ratio
Biological AssaysSPR, FPBuffer ionic strength, Ligand density
Computational ModelingMD, QSARForce field selection, Training set diversity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.